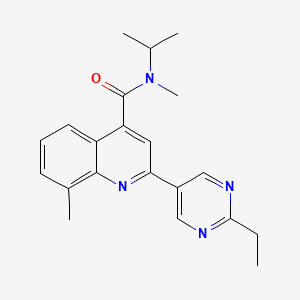![molecular formula C24H32N4O4 B4527621 Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B4527621.png)
Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate
Overview
Description
Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, a piperidine ring, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the Aniline Derivative: The aniline derivative is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aniline ring.
Reduction: Reduction reactions can occur at the carbonyl group in the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically results in the formation of alcohols or amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and receptor binding.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate: This compound is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings.
Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are also pyrimidine derivatives but differ significantly in their structure and function.
Piperidine Derivatives: Compounds such as piperidine and piperine share the piperidine ring but have different substituents and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-5-32-23(30)21-14-17(3)25-24(27-21)28-12-6-7-18(15-28)8-11-22(29)26-20-10-9-19(31-4)13-16(20)2/h9-10,13-14,18H,5-8,11-12,15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVSOFJWMCZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)N2CCCC(C2)CCC(=O)NC3=C(C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B4527547.png)

![5-[1-(1,2-benzisoxazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B4527557.png)
![1-(2-acetamidoacetyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide](/img/structure/B4527561.png)
![4-[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl]-2-(2-methoxyethyl)morpholine](/img/structure/B4527566.png)
![2-[(2-chlorobenzyl)thio]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B4527568.png)
![1-{3-[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B4527579.png)
![4-[1-(cyclohexylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine](/img/structure/B4527582.png)
![(2-{4-[(2,6-dimethyl-3-quinolinyl)carbonyl]-2-morpholinyl}ethyl)amine dihydrochloride](/img/structure/B4527594.png)

![3-(4-{1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-3-yl}pyridin-2-yl)phenol](/img/structure/B4527616.png)
![1-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B4527627.png)
![2-{[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4527636.png)
![3-[5-(5-isopropyl-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]propanamide](/img/structure/B4527646.png)
